5-Hydroxykynurenamine

Descripción general

Descripción

5-Hydroxykynurenamine is a hydroxykynurenamine where the hydroxy group is located at the 5-position. It is a metabolite of serotonin and is involved in various biological processes. This compound is found in all living organisms, ranging from bacteria to humans .

Métodos De Preparación

5-Hydroxykynurenamine can be synthesized from 5-hydroxytryptophan. The process involves the action of indoleamine 2,3-dioxygenase, which cleaves the indole ring of 5-hydroxytryptophan. The resulting metabolites include serotonin, 5-hydroxyindoleacetic acid, 5-hydroxytryptophol, 5-hydroxykynurenine, and this compound .

Análisis De Reacciones Químicas

Conversion to 4,6-Dihydroxyquinoline

5-Hydroxykynurenamine can be converted into 4,6-dihydroxyquinoline, a reaction mediated by the enzyme kynurenine 3-monooxygenase . Research indicates that this conversion may involve decarboxylase and monoamine oxidase enzymes .

Interaction with Serotonin Receptors

This compound interacts with serotonin (5-HT) receptors . It can act as an agonist at 5-HT2 receptors in the rat jugular vein and aorta, at 5-HT3 receptors in the guinea pig ileum, and at 5-HT receptors in the rat stomach fundus . While it produces maximal contractile responses similar to those of 5-HT, it is approximately 10- to 100-fold less potent .

This compound can also inhibit serotonin-induced platelet aggregation, suggesting it competes with serotonin for the same receptor sites .

Oxidation

This compound can undergo oxidation reactions. One notable oxidation product is 4,6-dihydroxyquinoline.

Reactions Involving Tryptophan Metabolism

This compound is involved in the tryptophan metabolism pathway .

Metabolic Pathway Involvement

-

Derived from tryptophan metabolism

-

Participates in enzymatic reactions

Reaction Table

| Reactant | Product | Enzyme(s) |

|---|---|---|

| 5-Hydroxykynurenine | This compound | Aromatic-L-amino-acid decarboxylase |

| 5-Hydroxytryptophan | This compound | Indoleamine 2,3-dioxygenase |

| This compound | 4,6-Dihydroxyquinoline | Kynurenine 3-monooxygenase, monoamine oxidase |

Aplicaciones Científicas De Investigación

Metabolic Pathways and Biochemical Roles

5-Hydroxykynurenamine is primarily involved in the metabolism of serotonin and kynurenines. It is formed through enzymatic reactions from 5-hydroxykynurenine, mediated by aromatic L-amino acid decarboxylase. This compound can further be converted into 4,6-dihydroxyquinoline via kynurenine 3-monooxygenase activity . The metabolic significance of this compound lies in its potential regulatory effects on serotonin levels, which are crucial for mood regulation and various neurophysiological functions .

Neuropharmacological Applications

Antagonism of Serotonin Action:

this compound has been shown to inhibit serotonin-induced platelet aggregation, suggesting a role in modulating serotonin's effects on vascular functions . This antagonistic action may have implications for developing treatments for conditions related to serotonin dysregulation, such as depression and anxiety disorders.

Neuroprotective Effects:

Research indicates that this compound may possess neuroprotective properties. Its involvement in the kynurenine pathway suggests it could play a role in mitigating neuroinflammation and oxidative stress, which are associated with neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Clinical Implications

Potential Therapeutic Uses:

The modulation of serotonin pathways by this compound opens avenues for therapeutic interventions in psychiatric conditions. For instance, its ability to influence platelet aggregation could be leveraged to develop new antithrombotic agents or treatments for mood disorders .

Impact on Gut Microbiota:

Recent studies suggest that alterations in gut microbial composition may influence the levels of this compound, thereby affecting metabolic pathways related to precocious puberty and other hormonal regulations . This connection highlights the potential for using this compound as a biomarker for gut health and its systemic effects.

Table: Summary of Key Research Findings on this compound

Mecanismo De Acción

The mechanism of action of 5-Hydroxykynurenamine involves its role as a metabolite in the serotonin pathway. It is produced from 5-hydroxytryptophan through the action of indoleamine 2,3-dioxygenase. This enzyme cleaves the indole ring, leading to the formation of this compound and other metabolites. The compound is involved in the regulation of serotonin levels, which has implications for mood and mental health .

Comparación Con Compuestos Similares

5-Hydroxykynurenamine is similar to other hydroxykynurenamines, such as:

5-Hydroxykynurenine: Another metabolite in the serotonin pathway.

4,6-Dihydroxyquinoline: A product of the oxidation of this compound.

5-Hydroxyindoleacetic acid: A major metabolite of serotonin.

What sets this compound apart is its specific role in the cleavage of the indole ring and its involvement in the regulation of serotonin levels .

Actividad Biológica

5-Hydroxykynurenamine (5-HK) is a significant metabolite derived from the kynurenine pathway, primarily associated with the metabolism of tryptophan. This compound has garnered attention due to its potential biological activities, including neuroprotective effects and implications in various neurological disorders. This article delves into the biological activity of 5-HK, supported by research findings, case studies, and relevant data.

This compound is classified as an alkyl-phenylketone and is present in various organisms, including humans. It is synthesized from 5-hydroxykynurenine through the action of the enzyme aromatic L-amino acid decarboxylase. This compound can also be converted into 4,6-dihydroxyquinoline via kynurenine 3-monooxygenase . The metabolic pathways involving 5-HK are crucial for understanding its biological functions.

Neuroprotective Effects

Research indicates that 5-HK exhibits neuroprotective properties. A study highlighted its ability to mitigate oxidative stress-induced neuronal death in cerebellar granule neurons. The compound was shown to activate signaling pathways that prevent cell death, suggesting its potential therapeutic role in neurodegenerative diseases .

Interaction with Serotonin Receptors

5-HK shares receptor interactions with serotonin, which may explain its influence on mood regulation and anxiety. In studies involving dog basilar arteries, it was observed that 5-HK could induce a transient relaxation followed by contraction, indicating its agonistic action on serotonin receptors . This property may contribute to its potential use in treating mood disorders.

Data Table: Biological Activity of this compound

Case Studies and Research Findings

- Neurotoxicity Studies : In experiments assessing the toxicity of kynurenine metabolites, it was found that compounds such as 3-hydroxykynurenine (3HK) and 5-hydroxyanthranilic acid (5HAA) induced significant neuronal death through oxidative stress pathways. Although 5-HK was less studied in this context, its structural similarities suggest potential neurotoxic effects under specific conditions .

- Metabolic Profiling in Disease : In patients with central precocious puberty (CPP), altered levels of 5-HK were noted alongside changes in other metabolites related to serotonin metabolism. This suggests a role for 5-HK in hormonal regulation and possibly reproductive health .

- Serotonin Regulation : The modulation of serotonin levels by 5-HK through indoleamine 2,3-dioxygenase activity underscores its importance in both metabolic and neurological contexts. This regulation may have implications for conditions such as depression and anxiety disorders where serotonin levels are critical .

Propiedades

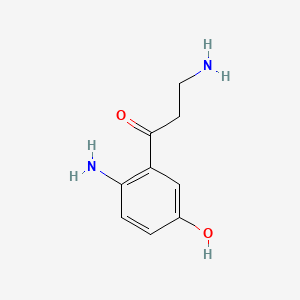

IUPAC Name |

3-amino-1-(2-amino-5-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-4-3-9(13)7-5-6(12)1-2-8(7)11/h1-2,5,12H,3-4,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANBBPTXDKFOQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)CCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80221059 | |

| Record name | 5-Hydroxykynuramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Hydroxykynurenamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004076 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

708-23-6 | |

| Record name | 3-Amino-1-(2-amino-5-hydroxyphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=708-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxykynuramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxykynuramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxykynurenamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004076 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.